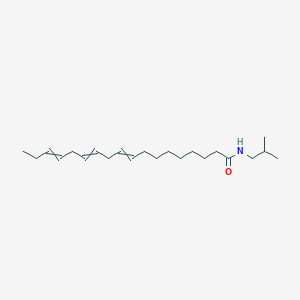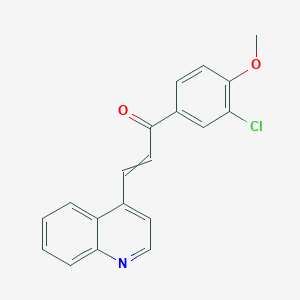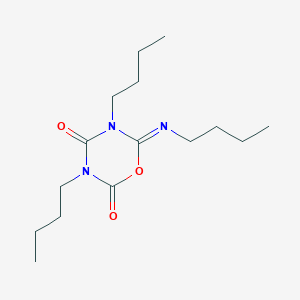
Diaziridine, 3-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diaziridines are a class of organic compounds containing a three-membered ring with two nitrogen atoms The compound “Diaziridine, 3-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-” is a derivative of diaziridine, characterized by the presence of a 3,4-dimethoxyphenyl group and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diaziridines typically involves the cyclization of appropriate precursors. For “Diaziridine, 3-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-”, a possible synthetic route might include:
Starting Materials: 3,4-dimethoxyphenylamine and trifluoromethyl ketone.
Cyclization Reaction: The reaction between these starting materials under specific conditions (e.g., in the presence of a base or catalyst) to form the diaziridine ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: Diaziridines can undergo oxidation reactions, potentially forming diazirines or other oxidized products.
Reduction: Reduction reactions might lead to the opening of the diaziridine ring, forming amines or other reduced products.
Substitution: Substitution reactions can occur at the phenyl or trifluoromethyl groups, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include various substituted diaziridines, diazirines, or amines.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Diaziridines can be used as intermediates in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Their unique structure makes them useful for studying reaction mechanisms and kinetics.
Biology and Medicine
Pharmaceuticals: Potential use in drug discovery and development due to their unique chemical properties.
Biological Probes: Used as probes in biological systems to study enzyme activity or protein interactions.
Industry
Materials Science:
Agriculture: Possible use in the synthesis of agrochemicals.
作用机制
The mechanism of action of “Diaziridine, 3-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-” would depend on its specific interactions with molecular targets. Generally, diaziridines can interact with enzymes, proteins, or nucleic acids, leading to various biological effects. The presence of the 3,4-dimethoxyphenyl and trifluoromethyl groups could influence these interactions by affecting the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Diaziridine, 3-phenyl-3-(trifluoromethyl)-: Similar structure but without the methoxy groups.
Diaziridine, 3-(3,4-dimethoxyphenyl)-: Lacks the trifluoromethyl group.
Uniqueness
The presence of both the 3,4-dimethoxyphenyl and trifluoromethyl groups in “Diaziridine, 3-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-” makes it unique, potentially offering distinct chemical and biological properties compared to other diaziridines.
属性
CAS 编号 |
919530-52-2 |
|---|---|
分子式 |
C10H11F3N2O2 |
分子量 |
248.20 g/mol |
IUPAC 名称 |
3-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)diaziridine |
InChI |
InChI=1S/C10H11F3N2O2/c1-16-7-4-3-6(5-8(7)17-2)9(14-15-9)10(11,12)13/h3-5,14-15H,1-2H3 |
InChI 键 |
WVTQKNBYOKAWQG-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2(NN2)C(F)(F)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-Trifluoromethylphenyl)[1,3,4]oxathiazol-2-one](/img/structure/B14190892.png)
![N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14190894.png)
![6-{5-[4-(Trifluoromethyl)phenyl][2,4'-bipyrimidin]-4(3H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14190916.png)




![[1-(Diphenylphosphoryl)-2,2-dimethylbutyl]propanedinitrile](/img/structure/B14190937.png)
![acetic acid;[(2R)-1-[(3-hydroxyphenyl)methoxy]octan-2-yl] acetate](/img/structure/B14190945.png)


![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]undecanal](/img/structure/B14190972.png)
![3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne](/img/structure/B14190978.png)
![2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine](/img/structure/B14190984.png)
